Methyl 3-[(chloroacetyl)amino]benzoate
Description
Contextualization within Functionalized Benzoate (B1203000) Esters and Chloroacetamide Derivatives
Methyl 3-[(chloroacetyl)amino]benzoate holds a distinct position at the intersection of two important classes of organic compounds: functionalized benzoate esters and chloroacetamide derivatives.
Functionalized Benzoate Esters are a broad category of chemical compounds derived from benzoic acid. organic-chemistry.orgmdpi.com They are widely utilized in organic synthesis as precursors and intermediates for a vast array of more complex molecules, including pharmaceuticals and fine chemicals. mdpi.comacs.orgmdpi.com The ester group often serves as a protecting group for the carboxylic acid functionality, which can be selectively deprotected under specific conditions. The aromatic ring of the benzoate can be substituted with various functional groups, which influences the reactivity and properties of the molecule, allowing for tailored applications in synthesis. mdpi.comacs.org
Chloroacetamide Derivatives are characterized by the presence of a chloroacetyl group attached to a nitrogen atom. arkat-usa.orgresearchgate.net This class of compounds is known for its high reactivity, which is primarily attributed to the chloroacetyl moiety. arkat-usa.org The chlorine atom is an excellent leaving group, making the adjacent carbon atom susceptible to nucleophilic substitution. researchgate.net This reactivity allows for the convenient introduction of diverse functional groups, making chloroacetamides highly versatile scaffolds and building blocks in the synthesis of various organic compounds, including heterocyclic structures like piperazines and lactams. arkat-usa.orghschemraw.comresearchgate.net
By combining these characteristics, this compound emerges as a bifunctional reagent, leveraging the stability and synthetic potential of the benzoate ester while incorporating the reactive handle of the chloroacetamide group.
Structural Attributes Relevant to Organic Synthesis and Chemical Transformations
Methyl Benzoate Ester Group : This functional group acts as a protected form of a carboxylic acid. It is relatively stable under neutral and acidic conditions but can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., using sodium hydroxide). This feature allows for selective transformations at other parts of the molecule without affecting the acid functionality until its deprotection is desired.
Chloroacetyl-amino Group : This is the most reactive site within the molecule. The chloroacetyl portion is highly susceptible to nucleophilic substitution reactions because the chlorine atom is a good leaving group. researchgate.net This allows for the displacement of chlorine by a wide range of nucleophiles, such as amines, thiols, and alkoxides, facilitating the straightforward synthesis of amides, sulfonamides, and other derivatives.
Meta-Substituted Aromatic Ring : The arrangement of the ester and amino groups at the 1 and 3 positions on the benzene (B151609) ring influences the regioselectivity of further electrophilic aromatic substitution reactions.
These attributes make the compound a valuable tool for chemists to introduce specific functionalities and build molecular complexity.
| Property | Value |
|---|---|
| Molecular Formula | C10H10ClNO3 |
| Molecular Weight | 227.64 g/mol |
| Appearance | Light beige to brown crystalline powder or crystals chemicalbook.com |
| Solubility | Slightly soluble in water chemicalbook.com |
Overview of Research Significance as a Versatile Organic Intermediate
The significance of this compound in research stems from its role as a highly versatile organic intermediate. Its bifunctional nature allows it to serve as a linchpin in multi-step syntheses, enabling the assembly of complex molecular architectures.
The primary value of this compound lies in its predictable and distinct reactivity at two different sites. Chemists can first exploit the reactive chloroacetyl group for nucleophilic substitution to introduce a desired molecular fragment. In a subsequent step, the methyl ester can be hydrolyzed to unveil a carboxylic acid, which can then undergo further reactions such as amidation or esterification. This stepwise reactivity provides a controlled and strategic approach to building molecules.
Properties
IUPAC Name |
methyl 3-[(2-chloroacetyl)amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c1-15-10(14)7-3-2-4-8(5-7)12-9(13)6-11/h2-5H,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBYDITWHMOOIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80367921 | |
| Record name | methyl 3-[(chloroacetyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80367921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41653-05-8 | |
| Record name | methyl 3-[(chloroacetyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80367921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 3 Chloroacetyl Amino Benzoate and Congeneric Structures
Direct Acylation of Methyl 3-Aminobenzoate (B8586502)
The most common and direct method for synthesizing Methyl 3-[(chloroacetyl)amino]benzoate involves the acylation of Methyl 3-aminobenzoate. This can be achieved using different acetylating agents and reaction conditions.
The reaction of Methyl 3-aminobenzoate with chloroacetyl chloride is a widely employed method for the synthesis of this compound. This acylation is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The reaction involves the nucleophilic attack of the amino group of Methyl 3-aminobenzoate on the electrophilic carbonyl carbon of chloroacetyl chloride.
A general procedure involves dissolving Methyl 3-aminobenzoate in a suitable solvent, such as dichloromethane (B109758) (DCM) or ethyl acetate, followed by the addition of a base. Chloroacetyl chloride is then added, often dropwise, to control the reaction, which is typically exothermic. The reaction mixture is stirred for a specific duration at a controlled temperature to ensure the completion of the reaction.
An alternative to using chloroacetyl chloride is the reaction with chloroacetic anhydride (B1165640). This method also achieves the acylation of the amino group of Methyl 3-aminobenzoate. The reaction mechanism is similar, involving the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride. This process also generally requires a basic medium to proceed efficiently.
The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of base, solvent, temperature, and reaction time. Solvents such as ethyl acetate, dichloromethane, and tetrahydrofuran (B95107) (THF) have been utilized for this reaction.
The choice of base is crucial for the successful acylation of Methyl 3-aminobenzoate. The base serves to neutralize the acidic byproduct (HCl) generated during the reaction with chloroacetyl chloride, thereby driving the reaction forward. Various organic and inorganic bases have been employed.
Triethylamine (B128534) (Et₃N) is a commonly used organic base in this reaction. Other bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), pyridine, and potassium carbonate (K₂CO₃) have also been reported to facilitate this transformation. The strength and steric properties of the base can influence the reaction rate and the formation of potential side products.
| Base | Formula | Type |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene | C₉H₁₆N₂ | Organic |
| Pyridine | C₅H₅N | Organic |
| Potassium Carbonate | K₂CO₃ | Inorganic |
| Triethylamine | (C₂H₅)₃N | Organic |
Temperature and reaction time are critical parameters that need to be carefully controlled to achieve high yields and purity. The acylation reaction is often initiated at a low temperature, such as 0 °C, by adding the chloroacetyl chloride slowly to manage the exothermic nature of the reaction.
After the initial addition, the reaction is typically allowed to warm to room temperature and stirred for a period ranging from a few hours to overnight to ensure completion. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) can help in determining the optimal reaction time.
Optimization of Reaction Conditions and Solvent Systems
Synthesis of Methyl 3-Aminobenzoate Precursor
The precursor, Methyl 3-aminobenzoate, is itself synthesized from 3-nitrobenzoic acid. The synthesis is a two-step process involving esterification followed by reduction.
First, 3-nitrobenzoic acid is converted to its methyl ester, Methyl 3-nitrobenzoate, through a Fischer esterification reaction. This is typically achieved by refluxing the acid in methanol (B129727) with a catalytic amount of a strong acid, such as sulfuric acid.
The second step involves the reduction of the nitro group of Methyl 3-nitrobenzoate to an amino group. A common method for this reduction is catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst. Other reducing agents like tin(II) chloride can also be used. This reduction yields the desired precursor, Methyl 3-aminobenzoate.
Esterification of 3-Aminobenzoic Acid
The primary route to Methyl 3-aminobenzoate, a key precursor for the title compound, is the Fischer esterification of 3-Aminobenzoic acid. This acid-catalyzed reaction is typically performed using methanol as both the solvent and the reagent.
Commonly used acid catalysts include thionyl chloride (SOCl₂) and concentrated sulfuric acid (H₂SO₄). In a representative procedure, 3-Aminobenzoic acid is dissolved in methanol, and the catalyst is added, often at a reduced temperature. The mixture is then heated under reflux for a period ranging from 12 to 24 hours to drive the reaction to completion. This method is highly efficient, often yielding near-quantitative amounts of the desired methyl ester product (98-100%).
The general reaction is as follows:
Starting Material: 3-Aminobenzoic acid
Reagents: Methanol, Acid Catalyst (e.g., SOCl₂, H₂SO₄)
Conditions: Reflux (65–80°C)
Reaction Time: 12–24 hours
Yield: ~98–100%
Following the reaction, a standard workup involves neutralizing the excess acid, typically with a saturated aqueous solution of sodium bicarbonate, followed by extraction of the product into an organic solvent like ethyl acetate.
Table 1: Synthesis of Methyl 3-Aminobenzoate via Esterification
| Starting Material | Reagents | Conditions | Yield |
|---|---|---|---|
| 3-Aminobenzoic acid | Methanol, Thionyl Chloride or Sulfuric Acid | Reflux for 12-24 hours | 98-100% |
Alternative Routes to Substituted Aminobenzoates
An alternative pathway to aminobenzoate esters that avoids the direct esterification of an aminobenzoic acid starts with a benzoate (B1203000) ester that is subsequently nitrated and then reduced. For the synthesis of Methyl 3-aminobenzoate, this would involve the nitration of Methyl benzoate.
The nitration is achieved using a standard nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, which favors the formation of the meta-substituted product, Methyl 3-nitrobenzoate, due to the electron-withdrawing nature of the methyl ester group.
The subsequent step is the reduction of the nitro group to an amine. This transformation can be accomplished through various established methods, including:
Catalytic Hydrogenation: Using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Metal-Acid Reduction: Employing a metal like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl).
This two-step approach provides a versatile method for accessing various substituted aminobenzoates.
Synthetic Routes to Related Chloroacetylated Benzoate Derivatives
The chloroacetylation of the amino group is a common final step in the synthesis of these derivatives. This reaction is typically carried out by treating the respective methyl aminobenzoate precursor with chloroacetyl chloride in an anhydrous solvent. A base, such as triethylamine or pyridine, is added to neutralize the hydrochloric acid byproduct generated during the reaction. The reaction is usually conducted at a low temperature (0–5°C) to control its exothermicity.
Methyl 3-(2-chloroacetamido)-2-hydroxybenzoate
The synthesis of this compound starts with 3-Amino-2-hydroxybenzoic acid. The synthetic sequence involves two main steps:
Esterification: The carboxylic acid group of 3-Amino-2-hydroxybenzoic acid is first converted to its methyl ester. This is achieved through a Fischer esterification reaction, similar to the method described in section 2.2.1, using methanol and an acid catalyst (e.g., H₂SO₄ or SOCl₂) under reflux conditions to produce Methyl 3-amino-2-hydroxybenzoate.
Chloroacetylation: The resulting Methyl 3-amino-2-hydroxybenzoate is then subjected to N-acylation. The compound is treated with chloroacetyl chloride in the presence of a suitable base (e.g., triethylamine) in an anhydrous solvent to yield the final product, Methyl 3-(2-chloroacetamido)-2-hydroxybenzoate.
**Table
Ethyl 4-[(chloroacetyl)amino]benzoate
The synthesis of Ethyl 4-[(chloroacetyl)amino]benzoate, a significant benzocaine (B179285) derivative, is typically achieved through the N-acylation of Ethyl 4-aminobenzoate (B8803810). This reaction involves the treatment of the starting amine with chloroacetyl chloride.
The general procedure begins with dissolving Ethyl 4-aminobenzoate in a suitable organic solvent, such as dry tetrahydrofuran. eurjchem.com An acid scavenger, commonly a tertiary amine like triethylamine or pyridine, is added to the solution to neutralize the hydrochloric acid that is generated as a byproduct of the reaction. The mixture is then cooled, typically in an ice bath, before the dropwise addition of chloroacetyl chloride. Maintaining a low temperature is crucial to control the exothermic nature of the reaction. After the addition is complete, the reaction is often allowed to warm to room temperature and stirred for several hours to ensure completion.
The workup procedure involves filtering the reaction mixture to remove the hydrochloride salt of the base, followed by evaporation of the solvent under reduced pressure. The resulting crude product is then purified, often by recrystallization from a suitable solvent like ethanol (B145695), to yield the final product as a solid. orientjchem.org The starting material, Ethyl 4-aminobenzoate, can be synthesized by the esterification of 4-aminobenzoic acid or through the reduction of Ethyl 4-nitrobenzoate. eurjchem.comorgsyn.org
Table 1: Synthesis of Ethyl 4-[(chloroacetyl)amino]benzoate
| Starting Material | Reagent | Solvent | Product |
|---|
Benzyl 4-(2-chloro-N-(4-(methoxycarbonyl)phenyl)acetamido)piperidine-1-carboxylate
The synthesis of this complex molecule involves a multi-step process, culminating in an N-acylation reaction similar to the one described previously. The core of this synthesis is the reaction between methyl 4-aminobenzoate (the aniline (B41778) component) and a pre-functionalized piperidine (B6355638) ring.
The synthesis of the piperidine precursor, N-benzyl-4-aminopiperidine derivatives, is a key initial phase. researchgate.netdtic.mil The final acylation step involves reacting the secondary amine of the piperidine moiety with chloroacetyl chloride. This reaction is conducted under standard acylation conditions, typically in an aprotic solvent like dichloromethane or chloroform, in the presence of a base to neutralize the HCl byproduct. Careful control of stoichiometry and reaction temperature is necessary to ensure selective acylation and to minimize side reactions, yielding the desired Benzyl 4-(2-chloro-N-(4-(methoxycarbonyl)phenyl)acetamido)piperidine-1-carboxylate.
Table 2: Key Reactions in the Synthesis of Benzyl 4-(2-chloro-N-(4-(methoxycarbonyl)phenyl)acetamido)piperidine-1-carboxylate
| Reactant A | Reactant B | Reaction Type |
|---|---|---|
| N-benzyl-4-aminopiperidine derivative | Chloroacetyl chloride | N-acylation |
Bis-chloroacetamide Derivatives from Amino Hydrazides
The preparation of bis-chloroacetamide derivatives from amino hydrazides demonstrates the reactivity of multiple amine functionalities within the same molecule. A notable example is the double chloroacetylation of 4-aminobenzohydrazide (B1664622). scielo.org.zajournals.co.za
In this synthesis, 4-aminobenzohydrazide is treated with chloroacetyl chloride in a solvent such as dimethylformamide (DMF), often in the presence of a base like anhydrous potassium carbonate. scielo.org.za It was observed that the chloroacetylation occurs at both the primary aromatic amine and the amino group of the hydrazide function. scielo.org.zaresearchgate.net This is contrary to the potential expectation of a mono-substituted product, highlighting the high reactivity of both amino groups under these conditions. scielo.org.za
The reaction mixture is typically stirred for an extended period to facilitate the double acylation. The final product is isolated by pouring the reaction mixture into ice water, which causes the bis-chloroacetamide derivative to precipitate. The solid is then collected by filtration and can be recrystallized from a solvent such as ethanol to achieve higher purity. researchgate.net This methodology provides an efficient route to symmetrically functionalized building blocks for further chemical synthesis. scielo.org.zaresearchgate.net
Table 3: Synthesis of Bis-chloroacetamide from 4-Aminobenzohydrazide
| Starting Material | Reagent | Solvent | Base | Product |
|---|
Chemical Transformations and Mechanistic Investigations of Methyl 3 Chloroacetyl Amino Benzoate
Reactivity of the Chloroacetyl Moiety
The chloroacetyl group, -C(O)CH₂Cl, is the primary site of reactivity in Methyl 3-[(chloroacetyl)amino]benzoate. The presence of an electron-withdrawing carbonyl group adjacent to a methylene (B1212753) group bearing a chlorine atom makes the methylene carbon highly susceptible to nucleophilic attack. The chlorine atom serves as a competent leaving group, facilitating substitution reactions.
Nucleophilic Substitution Reactions
The electrophilic carbon of the chloroacetyl group readily undergoes nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles. The general mechanism involves the attack of a nucleophile on the α-carbon, leading to the displacement of the chloride ion. libretexts.org
One of the most significant applications of this reactivity is in the Hantzsch thiazole synthesis. researchgate.netnih.gov In this reaction, this compound reacts with a thioamide, such as thiourea (B124793), to form a 2-aminothiazole (B372263) derivative. The reaction proceeds via initial nucleophilic attack by the sulfur atom of thiourea on the α-carbon of the chloroacetyl group, followed by intramolecular cyclization and dehydration to yield the thiazole ring. researchgate.netresearchgate.net This method is a cornerstone for the synthesis of various substituted thiazoles, which are important scaffolds in medicinal chemistry. ijcmas.comnih.govorganic-chemistry.org
The reaction is not limited to thiourea; other nucleophiles such as amines, thiols, and various nitrogen-containing heterocycles can also displace the chloride to form new carbon-nitrogen or carbon-sulfur bonds. nih.govresearchgate.net For instance, reaction with secondary amines yields the corresponding N-substituted glycine derivatives. nih.gov These substitution reactions are fundamental in building more complex molecules from the this compound scaffold. ijcmas.com
| Nucleophile | Product Class | Significance |
|---|---|---|
| Thiourea | 2-Aminothiazole derivatives | Core synthesis of a key medicinal scaffold nih.govresearchgate.net |
| Secondary Amines (e.g., Piperidine) | N-substituted glycine amides | Formation of tertiary amine structures nih.gov |
| Thiols (Mercaptans) | Thioether derivatives | Creation of C-S bonds for further functionalization nih.gov |
| Anilines | N-Aryl glycine amides | Synthesis of precursors for other heterocycles ias.ac.inquora.com |
Role of the Halogen Atom in Reaction Kinetics
The nature of the halogen atom in the haloacetyl group plays a critical role in the kinetics of nucleophilic substitution reactions. The reactivity of the substrate is directly related to the leaving group ability of the halide. purechemistry.org Good leaving groups are typically weak bases, meaning their corresponding conjugate acids are strong. youtube.com
For the halogens, the leaving group ability follows the order I⁻ > Br⁻ > Cl⁻ > F⁻. youtube.comquora.com This trend is due to a combination of factors, including bond strength and the stability of the resulting halide anion. purechemistry.org The C-Cl bond in the chloroacetyl moiety is weaker than a C-F bond but stronger than C-Br or C-I bonds. Consequently, chloroacetyl derivatives are moderately reactive, offering a balance between stability for storage and sufficient reactivity for synthetic applications. rsc.org Fluoride is a poor leaving group due to the strength of the C-F bond and the high basicity of the fluoride ion. youtube.com Conversely, iodoacetyl derivatives are highly reactive but can be less stable.
The rate of Sₙ2 reactions is dependent on the concentration of both the substrate and the nucleophile. libretexts.org The chlorine atom in this compound makes the α-carbon sufficiently electrophilic to react with a variety of nucleophiles under relatively mild conditions. libretexts.org
| Haloacetyl Group | Halide Leaving Group | Relative Reactivity | Reason |
|---|---|---|---|
| Iodoacetyl | Iodide (I⁻) | Highest | Excellent leaving group; weakest C-X bond purechemistry.org |
| Bromoacetyl | Bromide (Br⁻) | High | Good leaving group; weaker C-X bond than chloride purechemistry.org |
| Chloroacetyl | Chloride (Cl⁻) | Moderate | Good balance of reactivity and stability rsc.org |
| Fluoroacetyl | Fluoride (F⁻) | Lowest | Poor leaving group; strong C-F bond youtube.com |
Rearrangement Reactions
Under specific conditions, molecules containing the N-chloroacetylamino benzoate (B1203000) framework can be induced to undergo rearrangement reactions, leading to significant structural reorganization.
Smiles Rearrangement Mechanisms
The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution (SₙAr) reaction. wikipedia.orgscispace.com The general mechanism requires a molecule with two aromatic rings (or an aromatic ring and a side chain) connected by a heteroatom bridge, where one ring is electron-deficient and the other contains a nucleophilic group. manchester.ac.uk
In a hypothetical derivative of this compound, where a nucleophilic group (Y-H, e.g., -OH, -NHR) is suitably positioned, a Smiles rearrangement could occur. The reaction is typically base-catalyzed, which deprotonates the nucleophile (Y-H) to generate a more potent nucleophile (Y⁻). This nucleophile then attacks the ipso-carbon of the aromatic ring, displacing the amine-containing side chain to form a new C-Y bond. For this to occur with the target compound, the aromatic ring would need to be activated by additional electron-withdrawing groups, or the reaction would need to proceed via a more forcing Truce-Smiles rearrangement. wikipedia.orgmanchester.ac.uk
Intramolecular Cyclization Pathways
Intramolecular cyclization offers a powerful strategy for constructing cyclic compounds. nih.gov For this compound, this would typically require the presence of another nucleophilic center within the molecule. If the ester group were hydrolyzed to a carboxylic acid and another nucleophile (e.g., an amine) were introduced onto the aromatic ring, an intramolecular reaction could be triggered.
For example, a derivative such as 2-amino-N-(chloroacetyl)aniline can undergo intramolecular cyclization where the aniline (B41778) nitrogen acts as the nucleophile, attacking the electrophilic carbon of the chloroacetyl group to form a six-membered ring, a precursor to quinoxalinone structures. researchgate.net Similarly, reaction with ammonia can lead to benzodiazepine rings via intramolecular cyclization of the resulting aminoacetyl intermediate. google.com These pathways highlight the potential of the chloroacetyl group to participate in ring-forming reactions, which are fundamental to the synthesis of many biologically active heterocyclic compounds. google.commdpi.com
Cyclization Reactions for Heterocyclic Ring Formation
The chloroacetyl group is a key functional handle for building a variety of heterocyclic rings through cyclization reactions. These reactions often involve an initial intermolecular nucleophilic substitution followed by an intramolecular cyclization step.
A prominent example is the synthesis of benzodiazepines, a class of psychoactive drugs. wum.edu.pl The synthesis can begin with a 2-aminobenzophenone derivative, which is first acylated with chloroacetyl chloride. google.com The resulting 2-(chloroacetamido)benzophenone can then be treated with ammonia. The ammonia first displaces the chloride to form a primary amine, which then undergoes an intramolecular condensation with the ketone carbonyl to form the seven-membered 1,4-benzodiazepine ring. google.comgoogle.com
Similarly, the synthesis of quinoxalinones can be achieved from N-chloroacetylated o-phenylenediamines. portico.orgsapub.org The reaction of an o-phenylenediamine with chloroacetyl chloride would yield an intermediate that can cyclize. The free amino group attacks the electrophilic carbon of the chloroacetyl moiety, displacing the chloride and forming a 3,4-dihydroquinoxalin-2(1H)-one ring system. researchgate.netchim.it
As previously mentioned, the Hantzsch synthesis provides a direct route to thiazoles by reacting this compound with thiourea. researchgate.netijcmas.com This reaction is a classic example of how the chloroacetyl moiety facilitates the construction of five-membered heterocyclic rings. nih.govorganic-chemistry.org
| Starting Material Precursor | Reagent(s) | Heterocyclic Product |
|---|---|---|
| N-Chloroacetyl-2-aminobenzophenone | Ammonia (NH₃) | 1,4-Benzodiazepine google.comgoogle.com |
| N-Chloroacetyl-o-phenylenediamine | Base (intramolecular) | Quinoxalinone researchgate.net |
| This compound | Thiourea | 2-Aminothiazole researchgate.netijcmas.com |
Synthesis of Dibenzo[b,e]wikipedia.orgnih.govdiazepines
The synthesis of dibenzo[b,e] wikipedia.orgnih.govdiazepine derivatives directly from this compound is not extensively documented in the reviewed scientific literature. The construction of the dibenzodiazepine framework typically involves the condensation of an o-phenylenediamine derivative with a 2-halobenzophenone or related precursors. nih.govwum.edu.pl The structure of this compound does not lend itself to the common synthetic routes for this specific tricyclic system through a direct intramolecular or intermolecular cyclization under standard conditions.
Formation of Thiazole Derivatives
The synthesis of thiazole rings from this compound is efficiently achieved through the Hantzsch thiazole synthesis. This reaction involves the condensation of the α-halo amide with a thioamide, most commonly thiourea.
The reaction proceeds by refluxing this compound with thiourea in a suitable solvent such as dimethylformamide (DMF). The mechanism involves an initial nucleophilic attack by the sulfur atom of thiourea on the electrophilic carbon of the chloroacetyl group, forming an S-alkylated intermediate. This is followed by an intramolecular cyclization where the amino group attacks the amide carbonyl carbon, and a subsequent dehydration step yields the final 2-amino-thiazole derivative. wikipedia.org
Reaction Scheme: this compound + Thiourea → Methyl 3-{[({2-aminothiazol-4-yl})methyl]amino}benzoate
| Reactant 1 | Reactant 2 | Solvent | Condition | Product |
| This compound | Thiourea | DMF | Reflux | Methyl 3-{[({2-aminothiazol-4-yl})methyl]amino}benzoate |
Formation of Triazole Derivatives
Triazole derivatives can be synthesized from this compound in a multi-step process. The initial step involves the conversion of the chloroacetyl group into a hydrazinoacetyl group by reaction with hydrazine (B178648) hydrate (B1144303). researchgate.net This nucleophilic substitution reaction replaces the chlorine atom with a hydrazinyl group, forming the key intermediate, methyl 3-[(hydrazinoacetyl)amino]benzoate.
This hydrazide intermediate can then undergo cyclization to form a 1,2,4-triazole ring. A common method for this cyclization is the reaction with carbon disulfide in the presence of a base, which leads to the formation of a triazole-thiol derivative. synarchive.com Alternatively, reaction with formic acid or an orthoester can yield the corresponding triazole. The choice of cyclizing agent determines the nature of the substituent at position 3 of the resulting triazole ring.
Reaction Pathway:
Hydrazinolysis: this compound + Hydrazine hydrate → Methyl 3-[(hydrazinoacetyl)amino]benzoate
Cyclization: Methyl 3-[(hydrazinoacetyl)amino]benzoate + Cyclizing Agent (e.g., CS₂, HCOOH) → Substituted Triazole Derivative
Formation of Oxazole Derivatives
The formation of oxazole derivatives from this compound can be envisioned through an intramolecular cyclodehydration reaction, a process related to the Robinson-Gabriel synthesis. wikipedia.orgijpsonline.com The classic Robinson-Gabriel synthesis involves the dehydration of 2-acylamino-ketones. While the starting material is not a ketone, the chloroacetylamino moiety contains the necessary atoms for the formation of an oxazole ring.
The reaction would likely require a strong dehydrating agent, such as sulfuric acid or polyphosphoric acid, to promote the intramolecular cyclization. nih.gov The mechanism would involve the protonation of the amide carbonyl oxygen, making the carbonyl carbon more electrophilic. The oxygen of the chloroacetyl carbonyl group would then act as a nucleophile, attacking the activated amide carbonyl. A subsequent elimination of water and hydrogen chloride would lead to the formation of an oxazolone derivative, a tautomer of a hydroxymethoxazole.
Synthesis of Indolinone Derivatives
Indolinone derivatives can be synthesized using this compound as a starting material, typically after its conversion to a more reactive intermediate. A viable route involves the condensation of the corresponding hydrazide derivative, methyl 3-[(hydrazinoacetyl)amino]benzoate, with isatin (indole-2,3-dione).
The reaction involves the nucleophilic attack of the terminal amino group of the hydrazide onto the C3-carbonyl group of the isatin ring. This is followed by dehydration to form a hydrazone linkage. The resulting molecule incorporates both the aminobenzoate moiety and the indolinone scaffold. nih.gov
Reaction Scheme: Methyl 3-[(hydrazinoacetyl)amino]benzoate + Isatin → 3-({2-[({3-(methoxycarbonyl)phenyl}amino)acetyl]hydrazono})indolin-2-one
| Reactant 1 | Reactant 2 | Product |
| Methyl 3-[(hydrazinoacetyl)amino]benzoate | Isatin | 3-({2-[({3-(methoxycarbonyl)phenyl}amino)acetyl]hydrazono})indolin-2-one |
Synthesis of Quinazolinone Derivatives
The synthesis of quinazolinone derivatives from this compound typically requires an intermolecular reaction, as the meta-substitution pattern of the starting material prevents direct intramolecular cyclization to form the quinazolinone ring. A plausible route is the reaction with anthranilic acid or its derivatives. nih.gov
The reaction likely proceeds via nucleophilic substitution, where the amino group of anthranilic acid attacks the electrophilic carbon of the chloroacetyl group, displacing the chloride ion. This forms an N-substituted anthranilic acid intermediate. Subsequent heating of this intermediate, often in the presence of a dehydrating agent like acetic anhydride (B1165640), would induce intramolecular cyclization between the carboxylic acid group of the anthranilic acid moiety and the amide nitrogen, followed by dehydration to yield the quinazolinone derivative. nih.gov
Reaction Pathway:
N-Alkylation: this compound + Anthranilic acid → N-substituted anthranilic acid intermediate
Cyclization/Dehydration: N-substituted intermediate → Quinazolinone derivative
Condensation Reactions with Nitrogen-Containing Nucleophiles
The chloroacetyl group in this compound is highly susceptible to nucleophilic substitution by a variety of nitrogen-containing nucleophiles. This reactivity is the basis for many of the transformations discussed previously, such as the reactions with thiourea and hydrazine.
Another important reaction in this class is the condensation with 2-aminothiophenol. This bifunctional nucleophile contains both a soft nucleophile (thiol) and a hard nucleophile (amine). The reaction outcome can depend on the reaction conditions. A highly probable pathway involves the initial S-alkylation, where the more nucleophilic thiol group attacks the chloroacetyl moiety to form a thioether intermediate. This is followed by an intramolecular aminolysis, where the amino group attacks the ester carbonyl carbon, leading to cyclization and the formation of a 1,4-benzothiazepine-5-one derivative. This seven-membered heterocyclic system is of interest in medicinal chemistry.
Detailed Research Findings: Reaction with 2-Aminothiophenol
| Nucleophile | Proposed Intermediate | Final Product Class |
| 2-Aminothiophenol | S-alkylation thioether | 1,4-Benzothiazepine-5-one |
| Hydrazine | Hydrazide | Triazole precursor |
| Thiourea | Isothiouronium salt | 2-Aminothiazole |
| Primary/Secondary Amines | N-substituted glycine amide | Diamine derivative |
Palladium-Catalyzed C-H Functionalization Strategies
The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in modern organic synthesis, offering a more efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. For a molecule like this compound, palladium-catalyzed C-H functionalization presents a promising avenue for structural diversification. The inherent reactivity and regioselectivity of such transformations are often guided by the electronic nature of the substrate and the presence of directing groups. In the case of this compound, the chloroacetylamino group can act as a directing group, facilitating the activation of ortho C-H bonds.
While specific studies on the palladium-catalyzed C-H functionalization of this compound are not extensively documented, a wealth of research on analogous anilide systems provides a strong basis for predicting potential reaction pathways and outcomes. The presence of both an amide directing group and an electron-withdrawing meta-substituent (the methyl ester) influences the reactivity of the aromatic ring.
A common and well-established palladium-catalyzed C-H functionalization reaction is the ortho-arylation of anilides. This transformation typically involves the use of a palladium(II) catalyst, such as palladium(II) acetate (Pd(OAc)₂), in the presence of an oxidant and often an additive to facilitate the reaction.
One of the pioneering works in this area demonstrated the twofold C-H functionalization of anilides with arenes to form substituted biaryls. nih.govmit.edunih.gov The reaction is typically carried out using Pd(OAc)₂ as the catalyst, with oxygen as the terminal oxidant. nih.govmit.edunih.gov The addition of dimethyl sulfoxide (DMSO) has been found to be crucial in preventing the formation of palladium black and maintaining the catalytic activity. nih.govmit.edunih.gov Trifluoroacetic acid (TFA) is often used as a solvent or co-solvent, which can also play a role in the C-H activation step. nih.govmit.edunih.gov
Based on these established protocols, a plausible strategy for the ortho-arylation of this compound would involve its reaction with an arylating agent, such as benzene (B151609) or a substituted arene, in the presence of a palladium catalyst. The chloroacetylamino group would direct the arylation to the C-2 and C-6 positions of the benzene ring.
Table 1: Representative Conditions for Palladium-Catalyzed Ortho-Arylation of Anilides
| Entry | Palladium Catalyst | Oxidant | Additive | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Pd(OAc)₂ (5-10 mol%) | O₂ (1 atm) | DMSO (10-20 mol%) | TFA | 90 | Up to 92 | mit.edu |
| 2 | Pd(OAc)₂ (5 mol%) | K₂S₂O₈ | - | AcOH/DCE | 100 | Up to 85 | organic-chemistry.org |
| 3 | Pd(OAc)₂ (10 mol%) | Ag₂CO₃ | - | Pivalic Acid | 90 | - |
Note: The yields and conditions are based on studies with analogous anilide substrates and are presented here to illustrate the potential for the functionalization of this compound.
The substrate scope for such reactions is generally broad, tolerating both electron-donating and electron-withdrawing groups on the aniline ring, although electron-deficient substrates may require higher temperatures or longer reaction times to achieve good yields. nih.gov For instance, anilides with slightly electron-deficient substituents have been shown to undergo arylation, albeit sometimes with incomplete conversion. nih.gov
The mechanism of the palladium-catalyzed ortho-arylation of anilides is generally believed to proceed through a concerted metalation-deprotonation (CMD) pathway. organic-chemistry.org The key steps are as follows:
Coordination: The palladium catalyst coordinates to the amide oxygen of the chloroacetylamino group.
C-H Activation: The coordinated palladium then facilitates the cleavage of a proximal ortho C-H bond, forming a palladacycle intermediate. This step is often the rate-determining step of the reaction.
Oxidative Addition/Reductive Elimination or Oxidative Coupling: The palladacycle can then react with the arylating agent. In oxidative coupling reactions, the palladacycle may undergo a reaction with the arene coupling partner, followed by reductive elimination to form the biaryl product and a Pd(0) species. The Pd(0) is then re-oxidized to Pd(II) by the oxidant to complete the catalytic cycle. Alternatively, a Pd(II)/Pd(IV) catalytic cycle may be operative, where the palladacycle undergoes oxidation to a Pd(IV) intermediate before reductive elimination. organic-chemistry.org
The presence of an electron-withdrawing group at the meta-position, such as the methyl ester in this compound, would be expected to decrease the electron density of the aromatic ring, potentially making the C-H activation step more challenging. However, studies on anilides with various substituents have shown that such substrates can still undergo efficient C-H functionalization. nih.govorganic-chemistry.org
While ortho-functionalization is the most common outcome due to the directing effect of the amide group, strategies for meta-C-H functionalization have also been developed. These methods often employ specialized directing groups or ligands that can position the palladium catalyst at a remote meta-position. nih.govnih.govnih.gov For a substrate like this compound, achieving meta-functionalization would likely require the use of such advanced catalytic systems, which can override the inherent ortho-directing nature of the amide group.
Advanced Spectroscopic and Analytical Characterization for Reaction Pathway Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring
NMR spectroscopy is the most powerful tool for the complete structural assignment of Methyl 3-[(chloroacetyl)amino]benzoate in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for precise mapping of the molecular framework.
The ¹H NMR spectrum provides distinct signals for each type of proton in the molecule. In a typical solvent like DMSO-d₆, the spectrum shows characteristic chemical shifts that confirm the presence of all constituent parts of the structure. The amide proton (N-H) appears as a singlet significantly downfield, typically around δ 10.5 ppm, due to the deshielding effects of the adjacent carbonyl group and its involvement in potential hydrogen bonding. The aromatic protons on the benzoate (B1203000) ring appear in the δ 7.2–8.1 ppm region, with splitting patterns consistent with a 1,3-disubstituted benzene (B151609) ring. The methyl ester protons (-OCH₃) are observed as a sharp singlet around δ 3.8 ppm. The two protons of the chloroacetyl group (-CH₂Cl) also produce a singlet, typically found around δ 4.3 ppm, shifted downfield by the electronegative chlorine atom and the adjacent carbonyl group.
¹H NMR Spectral Data for this compound
| Proton Type | Chemical Shift (δ, ppm) (Typical) | Multiplicity | Integration |
|---|---|---|---|
| Amide (N-H) | ~10.5 | Singlet | 1H |
| Aromatic (Ar-H) | 7.2 - 8.1 | Multiplet | 4H |
| Methylene (B1212753) (-CH₂Cl) | ~4.3 | Singlet | 2H |
Complementing the proton data, the ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum confirms the presence of two distinct carbonyl carbons: the ester carbonyl and the amide carbonyl, which typically resonate at approximately δ 166 ppm and δ 165 ppm, respectively. The aromatic carbons produce a set of signals between δ 118 and δ 140 ppm. The carbon of the methyl ester (-OCH₃) gives a signal around δ 52 ppm, while the methylene carbon of the chloroacetyl group (-CH₂Cl) appears around δ 43 ppm.
¹³C NMR Spectral Data for this compound
| Carbon Type | Chemical Shift (δ, ppm) (Typical) |
|---|---|
| Ester Carbonyl (C=O) | ~166 |
| Amide Carbonyl (C=O) | ~165 |
| Aromatic (C-N) | ~140 |
| Aromatic (C-CO) | ~132 |
| Aromatic (CH) | 118 - 130 |
| Methyl Ester (-OCH₃) | ~52 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule. A prominent feature is the strong absorption from the two carbonyl (C=O) groups. The ester C=O stretch typically appears around 1725 cm⁻¹, while the amide C=O stretch (Amide I band) is observed at a lower frequency, around 1680 cm⁻¹. The N-H stretch of the secondary amide is visible as a sharp band in the region of 3300 cm⁻¹. Other significant absorptions include the C-O stretching of the ester group around 1290 cm⁻¹ and the C-Cl stretching vibration, which typically appears in the fingerprint region between 800 and 600 cm⁻¹.
Key IR Absorption Bands for this compound
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amide N-H | Stretch | ~3300 | Medium-Sharp |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium |
| Ester C=O | Stretch | ~1725 | Strong |
| Amide C=O | Stretch (Amide I) | ~1680 | Strong |
| Aromatic C=C | Stretch | 1600 - 1450 | Medium |
| Ester C-O | Stretch | ~1290 | Strong |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain insight into its structure through fragmentation analysis. The molecular formula is C₁₀H₁₀ClNO₃, corresponding to a molecular weight of approximately 227.64 g/mol . calpaclab.com High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.
A characteristic feature in the mass spectrum is the isotopic pattern for chlorine. The presence of the chlorine atom results in two molecular ion peaks: [M]⁺ at m/z ≈ 227 and [M+2]⁺ at m/z ≈ 229, with a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Common fragmentation pathways observed under electron ionization (EI) include the loss of the methoxy (B1213986) group (•OCH₃, m/z 31) to form a fragment at m/z 196, or the cleavage of the chloroacetyl side chain.
X-ray Crystallography for Solid-State Structural Elucidation
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique determines bond lengths, bond angles, and torsional angles with high precision. For this compound, a crystal structure analysis would confirm the planarity of the amide and benzoate groups and detail the molecular conformation. Furthermore, it would elucidate intermolecular interactions, such as hydrogen bonds involving the amide N-H group as a donor and the carbonyl oxygen atoms as acceptors, which dictate the crystal packing arrangement. While specific crystallographic data for the title compound is not widely published, analysis of closely related structures demonstrates the power of this technique in confirming molecular geometry and supramolecular assemblies. mdpi.comresearchgate.net
Chromatographic Techniques for Purity Assessment and Reaction Progression
Chromatographic methods are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis.
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for qualitative analysis. It is used to monitor the conversion of starting materials (e.g., Methyl 3-aminobenzoate) to the product by observing the disappearance of the starting material spot and the appearance of the product spot, which will have a different retention factor (Rf).
High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for quantitative purity analysis. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water is typically employed. The compound's purity is determined by integrating the area of its corresponding peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography (GC): GC can also be utilized for purity assessment, often in conjunction with a mass spectrometer (GC-MS). nih.gov This method provides separation based on boiling point and polarity and can detect volatile impurities. The analysis of related amino acid derivatives by GC has been well-documented, indicating its applicability for this class of compounds. researchgate.net
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a fundamental analytical technique utilized for monitoring the progress of the reaction between Methyl 3-aminobenzoate (B8586502) and chloroacetyl chloride. It allows for the qualitative assessment of the reaction mixture, helping to identify the consumption of starting materials and the formation of the desired product.
In a typical laboratory setting, the reaction progress can be monitored using silica (B1680970) gel TLC plates. A suitable mobile phase, often a mixture of non-polar and polar solvents, is selected to achieve optimal separation of the starting material, the product, and any potential byproducts. The choice of eluent is critical for obtaining a clear separation of spots on the TLC plate. For compounds of similar polarity to this compound, a common mobile phase system is a mixture of hexane (B92381) and ethyl acetate. The ratio of these solvents can be adjusted to achieve the desired resolution.
The visualization of the spots on the TLC plate is typically achieved under ultraviolet (UV) light, as the aromatic rings in the starting material and product are UV-active. The disappearance of the spot corresponding to Methyl 3-aminobenzoate and the appearance of a new spot with a different retention factor (Rf) value indicate the formation of this compound. The Rf value is a ratio of the distance traveled by the compound to the distance traveled by the solvent front and is a characteristic property of a compound in a given TLC system.
Table 1: Illustrative TLC Monitoring Data
| Time Point | Starting Material (Rf) | Product (Rf) | Observations |
| 0 hr | 0.45 | - | Single spot corresponding to the starting material. |
| 2 hr | 0.45 | 0.60 | Appearance of a new spot for the product, with the starting material spot still present but diminished in intensity. |
| 4 hr | - | 0.60 | Disappearance of the starting material spot, indicating the reaction is likely complete. |
| Note: Rf values are hypothetical and for illustrative purposes. Actual values depend on the specific TLC conditions (plate, mobile phase, temperature). |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique that can be employed for the detailed analysis of this compound. UPLC offers significant advantages over traditional High-Performance Liquid Chromatography (HPLC), including higher resolution, faster analysis times, and lower solvent consumption. This technique is particularly useful for assessing the purity of the final product and for quantitative analysis.
A reversed-phase UPLC method would be suitable for the analysis of this compound. In this mode of chromatography, a non-polar stationary phase (such as a C18 column) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of compounds with varying polarities.
The detection of this compound is typically performed using a UV detector, as the compound possesses a chromophore that absorbs UV radiation. The wavelength of detection is chosen to maximize the sensitivity for the analyte. The retention time, the time it takes for the compound to travel from the injector to the detector, is a characteristic parameter used for identification. The peak area in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis.
Table 2: Representative UPLC Method Parameters
| Parameter | Condition |
| Column | C18, 1.7 µm particle size, 2.1 x 50 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 254 nm |
| Injection Volume | 1 µL |
| Note: These are typical parameters and may require optimization for specific instrumentation and samples. |
Elemental Analysis for Empirical Formula Verification
Elemental analysis is a crucial analytical technique used to determine the elemental composition of a compound. This information is then used to verify the empirical formula and, in conjunction with molecular weight data, the molecular formula of the synthesized this compound.
The analysis is performed using a specialized instrument that combusts a small, precisely weighed sample of the compound in a stream of oxygen. The combustion products, such as carbon dioxide, water, and nitrogen oxides, are then quantitatively measured. The presence of chlorine is determined through separate analytical methods. From the masses of these combustion products, the percentage of each element in the original sample can be calculated.
For this compound, with a molecular formula of C10H10ClNO3, the theoretical elemental composition can be calculated. The experimentally determined values from the elemental analysis should be in close agreement with these theoretical values to confirm the identity and purity of the compound.
Table 3: Elemental Analysis Data for this compound (C10H10ClNO3)
| Element | Theoretical (%) | Found (%) |
| Carbon (C) | 52.76 | 52.81 |
| Hydrogen (H) | 4.43 | 4.45 |
| Chlorine (Cl) | 15.57 | 15.60 |
| Nitrogen (N) | 6.15 | 6.12 |
| Oxygen (O) | 21.08 | 21.02 |
| Note: "Found" values are hypothetical and represent typical experimental results that would be considered a good match to the theoretical values. |
Computational and Theoretical Chemistry Investigations of Methyl 3 Chloroacetyl Amino Benzoate
Quantum Chemical Studies for Electronic Structure and Reactivity Predictions
Quantum chemical studies are fundamental in elucidating the electronic characteristics of Methyl 3-[(chloroacetyl)amino]benzoate. By solving approximations of the Schrödinger equation, these methods map out the electron distribution within the molecule, which in turn governs its physical and chemical behavior.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. DFT calculations for this compound would focus on determining its ground-state geometry, vibrational frequencies, and electronic properties. These calculations are based on the principle that the energy of a molecule can be determined from its electron density.
Key electronic descriptors that can be derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.
Other important parameters that can be calculated include ionization potential, electron affinity, electronegativity, and global hardness. These descriptors provide a comprehensive picture of the molecule's reactivity profile. For instance, the molecular electrostatic potential (MEP) map, another output of DFT calculations, visualizes the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack.
Table 1: Representative Electronic Properties of this compound from DFT Calculations
| Parameter | Description | Representative Value |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 5.3 eV |
| Ionization Potential | The minimum energy required to remove an electron | 6.5 eV |
| Electron Affinity | The energy released when an electron is added | 1.2 eV |
| Electronegativity (χ) | The tendency to attract electrons | 3.85 eV |
| Global Hardness (η) | Resistance to change in electron distribution | 2.65 eV |
Note: The values in this table are representative and intended for illustrative purposes to show the typical output of DFT calculations.
The accuracy of DFT calculations is highly dependent on the choice of the basis set and the exchange-correlation functional. The basis set is a set of mathematical functions used to construct the molecular orbitals. Common basis sets include Pople-style basis sets like 6-31G(d,p) and 6-311++G(d,p), which provide a good balance between accuracy and computational cost for organic molecules.
The exchange-correlation functional is an approximation to the complex electron-electron interactions. A popular choice for organic molecules is the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The selection of an appropriate functional and basis set is crucial for obtaining reliable predictions of the electronic structure and properties of this compound.
Chemical reactions are often carried out in a solvent, which can significantly influence the properties and reactivity of the solute molecule. To account for these effects in theoretical calculations, implicit solvation models like the Self-Consistent Reaction Field (SCRF) method, with the Polarizable Continuum Model (PCM) being a common variant, are employed.
In the PCM approach, the solvent is modeled as a continuous dielectric medium, and the solute is placed in a cavity within this medium. This allows for the calculation of the solute's properties in the presence of a solvent, providing a more realistic representation of its behavior in solution. For this compound, these calculations would be essential for accurately predicting its reactivity and spectral properties in different solvent environments.
Mechanistic Modeling of Reaction Pathways
Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the most likely pathway from reactants to products.
A key aspect of mechanistic modeling is the identification and characterization of transition states. A transition state is a high-energy, unstable configuration along the reaction pathway that connects the reactants and products. By locating the transition state structure, it is possible to calculate the activation energy of the reaction, which is the energy barrier that must be overcome for the reaction to occur.
For reactions involving this compound, such as nucleophilic substitution at the chloroacetyl group, transition state analysis would involve optimizing the geometry of the transition state and performing a frequency calculation to confirm that it has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The calculated activation energy provides a quantitative measure of the reaction rate.
Table 2: Representative Data from a Transition State Analysis
| Parameter | Description | Representative Value |
| Reactant Energy | Energy of the starting materials | -850 Hartrees |
| Transition State Energy | Energy of the transition state structure | -849.97 Hartrees |
| Product Energy | Energy of the final products | -850.05 Hartrees |
| Activation Energy (Forward) | Energy barrier for the forward reaction | 18.8 kcal/mol |
| Activation Energy (Reverse) | Energy barrier for the reverse reaction | 50.2 kcal/mol |
| Reaction Energy | Overall energy change of the reaction | -31.4 kcal/mol |
| Imaginary Frequency | The single negative frequency of the transition state | -350 cm⁻¹ |
Note: The values in this table are representative and intended for illustrative purposes to show the typical output of a transition state analysis.
Reaction coordinate mapping, often achieved through methods like Intrinsic Reaction Coordinate (IRC) calculations, involves tracing the reaction pathway from the transition state down to the reactants and products. This confirms that the identified transition state correctly connects the desired reactants and products on the potential energy surface.
By mapping the reaction coordinate, a detailed energy profile of the reaction can be constructed. This profile provides a visual representation of the energy changes that occur as the reaction progresses, highlighting the energies of reactants, products, intermediates, and transition states. For this compound, this would provide a comprehensive understanding of the atomistic details of its chemical transformations.
Intermolecular Interaction Analysis
The study of intermolecular interactions is crucial for understanding the chemical behavior and biological activity of this compound. These non-covalent interactions govern how the molecule interacts with itself and with other molecules, such as biological macromolecules.
Hydrogen Bonding Interactions
This compound possesses functional groups capable of participating in hydrogen bonding. Specifically, the secondary amine (N-H) can act as a hydrogen bond donor, while the oxygen atoms of the carbonyl groups (C=O) in both the ester and the chloroacetyl moieties can serve as hydrogen bond acceptors. These interactions are significant in the crystal lattice structure of the compound and are fundamental to its potential interactions within a biological system, such as at an enzyme's active site. Theoretical calculations can predict the geometry and energy of these hydrogen bonds, providing insight into the stability of potential intermolecular complexes.
Halogen Bonding Interactions
The chlorine atom in the chloroacetyl group of this compound allows for the formation of halogen bonds. A halogen bond is a non-covalent interaction where the halogen atom acts as an electrophilic species, interacting with a nucleophile. This interaction, though often weaker than a typical hydrogen bond, can be highly directional and play a critical role in molecular recognition and self-assembly. Computational models can be employed to investigate the strength and directionality of these halogen bonds with various nucleophilic partners.
Molecular Recognition and Ligand Interaction Modeling (e.g., Docking Simulations for binding site analysis)
To explore the potential biological targets of this compound, molecular docking simulations are a valuable computational tool. These simulations predict the preferred orientation of the molecule when bound to a specific receptor, as well as the binding affinity. For instance, docking studies could be performed against the active sites of enzymes implicated in various diseases to identify potential inhibitory activity. The results of such simulations can elucidate key intermolecular interactions, including hydrogen bonds and halogen bonds, that stabilize the ligand-receptor complex. These studies provide a structural basis for understanding the molecule's potential mechanism of action and for guiding further experimental investigations.
Topological Analysis for Quantum Molecular Similarity Investigations
Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density distribution to characterize chemical bonding, including non-covalent interactions. By applying topological analysis to the calculated electron density of this compound, one can identify bond critical points (BCPs) associated with hydrogen and halogen bonds. The properties at these BCPs, such as the electron density and its Laplacian, provide quantitative measures of the strength and nature of these interactions. Furthermore, quantum molecular similarity investigations can compare the electron density and electrostatic potential of this compound with those of known active compounds to predict its potential biological activity.
Advanced Synthetic Applications of Methyl 3 Chloroacetyl Amino Benzoate in Organic Synthesis
Strategic Use as a Building Block in Multi-Step Syntheses
The utility of Methyl 3-[(chloroacetyl)amino]benzoate as a foundational building block stems from its capacity to introduce a specific and reactive fragment into a molecule, which can be further elaborated in subsequent steps. The chloroacetylamino moiety is a key functional handle. The chlorine atom is an excellent leaving group, readily displaced by a variety of nucleophiles. This allows for the straightforward attachment of this building block to other molecules, forming the basis for more intricate structures.
In a typical multi-step synthesis, the compound can be introduced early on to establish a core structure. For instance, its reaction with primary or secondary amines leads to the formation of a new amide bond, effectively linking the benzoate (B1203000) portion to another molecular scaffold. This strategy is fundamental in combinatorial chemistry and medicinal chemistry for the generation of compound libraries. The predictable reactivity of the chloroacetyl group ensures high yields and clean reactions, which are crucial for the efficiency of a multi-step sequence.
The general scheme for its application as a building block is outlined below:
| Reactant | Nucleophile (Nu-H) | Resulting Structure | Bond Formed |
| This compound | Amine (R-NH₂) | Methyl 3-{[2-(R-amino)acetyl]amino}benzoate | C-N |
| This compound | Thiol (R-SH) | Methyl 3-{[2-(R-sulfanyl)acetyl]amino}benzoate | C-S |
| This compound | Alcohol (R-OH) | Methyl 3-{[2-(R-oxy)acetyl]amino}benzoate | C-O |
This table illustrates the versatility of this compound in forming various covalent bonds, making it a strategic component in the assembly of complex target molecules.
Elaboration into Polyfunctional Organic Molecules
The structure of this compound is inherently suited for elaboration into molecules bearing multiple functional groups. The two primary reactive sites—the α-chloro atom and the methyl ester—can be addressed sequentially or in a single pot, depending on the desired outcome.
Nucleophilic substitution at the α-carbon is the most common initial transformation. Reaction with nucleophiles such as amines, thiols, or azides introduces new functionalities. For example, reaction with hydrazine (B178648) hydrate (B1144303) can replace the chlorine atom to yield a hydrazinoacetylamino intermediate. nih.gov This new derivative is itself a polyfunctional molecule, containing an amine, an amide, and an ester, ready for further reactions.
The methyl ester group provides another point for diversification. It can be hydrolyzed to the corresponding carboxylic acid under basic conditions, which can then be coupled with amines or alcohols to form new amides or esters. Alternatively, it can be reduced to a primary alcohol. The ability to perform these transformations in the presence of the other functionalities (or after their modification) allows for the synthesis of highly decorated and polyfunctional organic molecules from a relatively simple starting material.
| Transformation | Reagent | Functional Group Introduced | Potential for Further Reaction |
| Nucleophilic Substitution | Hydrazine Hydrate | Hydrazino (-NHNH₂) | Condensation with aldehydes/ketones |
| Nucleophilic Substitution | Sodium Azide | Azido (-N₃) | Reduction to amine, "Click" chemistry |
| Ester Hydrolysis | Sodium Hydroxide | Carboxylic Acid (-COOH) | Amide/Ester coupling |
| Ester Reduction | Lithium Aluminium Hydride | Primary Alcohol (-CH₂OH) | Oxidation, Etherification |
This interactive table showcases selected transformations that convert this compound into more complex, polyfunctional intermediates.
Preparation of Complex Heterocyclic Scaffolds
One of the most powerful applications of this compound and its analogues is in the synthesis of heterocyclic compounds. The chloroacetylamino group is an ideal precursor for constructing various ring systems, which are prevalent in pharmaceuticals and biologically active compounds.
The general strategy involves an initial nucleophilic substitution on the α-chloro carbon, followed by an intramolecular cyclization reaction. This approach has been successfully employed to create a diverse range of heterocyclic scaffolds.
Azetidinones (β-Lactams): Chloroacetylamino derivatives can be used to construct the four-membered β-lactam ring. nih.gov In a multi-step sequence, a related chloroacetylated compound is first reacted with hydrazine and then with an aromatic aldehyde to form a Schiff base. This intermediate undergoes dehydrative annulation in the presence of a base like triethylamine (B128534), using the chloroacetyl group to form the azetidinone ring. nih.gov
Benzoxazinones and Quinazolinones: Analogues such as 2-[(chloroacetyl)amino]benzoic acid can undergo intramolecular cyclization with reagents like acetic anhydride (B1165640) to form benzoxazin-4-one derivatives. researchgate.net These can then be reacted with amines, such as aniline (B41778), to yield quinazolin-4-ones. researchgate.net This highlights the utility of the chloroacetyl group as a key element in ring-closing reactions.
Thiazoles: The reaction of chloroacetylated compounds with thiourea (B124793) is a classic method for the synthesis of 2-aminothiazole (B372263) rings. mdpi.com The thiourea acts as a binucleophile, first displacing the chloride and then cyclizing onto the carbonyl of the acetyl group.
These examples demonstrate that the chloroacetylamino moiety is a versatile synthon for building heterocyclic systems, which are of paramount importance in medicinal chemistry.
Synthesis of Precursors for Downstream Chemical Transformations
This compound serves not only as a building block for the final target molecule but also as a precursor for other reactive intermediates. The functional groups present can be transformed to set the stage for subsequent, more complex reactions.
For instance, hydrolysis of the methyl ester to the carboxylic acid, as seen with related compounds, creates a precursor for cyclization reactions to form heterocycles like benzoxazinones. researchgate.net The resulting 3-[(chloroacetyl)amino]benzoic acid is a new intermediate with different reactivity and synthetic potential.
Furthermore, the chloroacetyl group itself can be used to generate other reactive species. For example, its reaction with sodium iodide can convert the chloro compound into the more reactive iodoacetyl derivative via the Finkelstein reaction. This iodo-intermediate can then participate in coupling reactions or other transformations that are not as efficient with the chloro-starting material. The compound also serves as a precursor in dehalogenation reactions, highlighting its role in synthetic sequences that require the temporary presence of a halogen.
| Precursor | Transformation | Resulting Intermediate | Application |
| This compound | Ester Hydrolysis | 3-[(chloroacetyl)amino]benzoic acid | Precursor for benzoxazinones researchgate.net |
| This compound | Halogen Exchange (e.g., NaI) | Methyl 3-[(iodoacetyl)amino]benzoate | Enhanced reactivity for substitutions |
| This compound | Nucleophilic Substitution (e.g., with PhSNa) | Methyl 3-{[2-(phenylthio)acetyl]amino}benzoate | Precursor for sulfoxide/sulfone synthesis |
This table outlines how this compound can be converted into various other useful precursors for a range of downstream chemical applications.
Future Research Directions and Unexplored Avenues in Methyl 3 Chloroacetyl Amino Benzoate Chemistry
Development of Novel and Sustainable Synthetic Methodologies
Current synthetic routes to Methyl 3-[(chloroacetyl)amino]benzoate typically involve a two-step process: the esterification of 3-aminobenzoic acid followed by chloroacetylation of the resulting methyl 3-aminobenzoate (B8586502). These methods often rely on stoichiometric reagents and traditional batch processing. Future research should focus on creating more sustainable and efficient synthetic protocols.
Catalytic Approaches and Green Chemistry Principles
A primary goal for future synthetic work should be the incorporation of green chemistry principles to minimize waste and environmental impact. nih.govmdpi.com Traditional esterification often employs catalysts like sulfuric acid or thionyl chloride, which are corrosive, difficult to recover, and generate significant waste. mdpi.com
A promising research direction is the development of heterogeneous solid acid catalysts for the esterification step. Recent studies have shown that solid acids, such as those based on zirconium and titanium, can effectively catalyze the synthesis of various methyl benzoates. mdpi.com These catalysts are reusable, reduce wastewater production, and can simplify product purification. mdpi.com Exploring biocatalytic methods, such as enzyme-catalyzed esterification and amidation, represents another key avenue. rsc.org Enzymes operate under mild conditions and exhibit high selectivity, potentially reducing the formation of byproducts and eliminating the need for protecting groups.
For the chloroacetylation step, future work could investigate catalytic methods that improve atom economy and avoid the use of highly reactive chloroacetyl chloride. This could involve developing catalytic systems that can generate the chloroacetylating agent in situ from more benign precursors.
| Synthetic Step | Traditional Method | Proposed Future Approach | Anticipated Benefits |
|---|---|---|---|
| Esterification | Sulfuric Acid or Thionyl Chloride Catalyst | Heterogeneous Solid Acid Catalysis (e.g., Zr/Ti oxides) mdpi.com | Catalyst reusability, reduced waste, easier purification. |
| Esterification | Chemical Catalysts | Enzymatic Catalysis (e.g., Lipases) | High selectivity, mild reaction conditions, biodegradability. |
| Chloroacetylation | Stoichiometric Chloroacetyl Chloride | In-situ Generation of Acetylating Agent | Improved atom economy, enhanced safety. |
Flow Chemistry and Continuous Processing Techniques
The application of flow chemistry offers a significant opportunity to improve the synthesis of this compound. d-nb.infonih.gov Continuous flow processes can enhance safety, particularly when handling hazardous reagents like chloroacetyl chloride, and provide superior control over reaction parameters such as temperature and mixing, leading to higher yields and purity. mdpi.comnih.gov
Future research should aim to design a fully continuous, multi-step flow synthesis. mdpi.com This would involve telescoping the initial esterification with the subsequent chloroacetylation without isolating the intermediate. Such a system would reduce manual handling, minimize solvent use, and allow for safe, scalable production. Packed-bed reactors containing immobilized catalysts (such as the solid acids mentioned previously) could be integrated into the flow setup for the esterification step, further enhancing efficiency and sustainability. rsc.org
In-depth Mechanistic Studies of Under-Explored Reactivity
The primary utility of this compound stems from the reactivity of the chloroacetyl group, which is highly susceptible to nucleophilic substitution. However, detailed mechanistic studies of these reactions are largely unexplored. Future research should focus on elucidating the precise mechanisms of these transformations.
Kinetic studies involving a range of nucleophiles could determine reaction orders and rate constants, providing insight into whether the reaction proceeds through a concerted (SN2) or a stepwise pathway. researchgate.net Investigating the influence of solvent polarity and temperature on reaction rates would further clarify the nature of the transition state. Understanding these fundamental mechanistic details is crucial for optimizing reaction conditions and controlling selectivity in the synthesis of more complex derivatives.
Advanced Computational Studies on Reactivity and Selectivity
To complement experimental mechanistic work, advanced computational studies using methods like Density Functional Theory (DFT) should be employed. mdpi.comresearchgate.net DFT calculations can model reaction pathways, identify transition state structures, and determine activation energy barriers for the nucleophilic substitution at the chloroacetyl group. researchgate.netnih.gov
Such studies can provide a molecular-level understanding of the compound's reactivity. For example, computational models could predict how different substituents on an incoming nucleophile or on the benzoate (B1203000) ring affect the reaction rate and selectivity. stackexchange.com Furthermore, global and local reactivity descriptors derived from DFT, such as molecular electrostatic potential (MEP) maps and frontier molecular orbital (FMO) analysis, can help rationalize observed reactivity patterns and predict the most likely sites for electrophilic or nucleophilic attack. researchgate.net
Design and Synthesis of Chemically Diverse Derivatives with Tunable Reactivity
This compound is an ideal scaffold for creating libraries of chemically diverse derivatives. The electrophilic chloroacetyl group serves as a reactive handle for introducing a wide array of functional groups via nucleophilic substitution.
A systematic exploration in this area would involve reacting the parent compound with various classes of nucleophiles, including:
Substituted anilines and aliphatic amines
Thiols and thiophenols
Azides and other nitrogen-based nucleophiles
Heterocyclic compounds
This approach would generate a collection of derivatives with systematically varied steric and electronic properties. Such libraries would be valuable for screening in materials science or medicinal chemistry. The reactivity of these new derivatives could be "tuned" based on the nature of the introduced substituent, allowing for the rational design of molecules with specific properties.
| Nucleophile Class | Example Nucleophile | Resulting Functional Group | Potential Property Modification |
|---|---|---|---|
| Amines | 4-Methoxyaniline | Secondary Amine | Modulation of electronic properties, H-bonding capability. |
| Thiols | Thiophenol | Thioether | Introduction of soft donor atom, potential for metal coordination. |
| Azides | Sodium Azide | Organic Azide | Precursor for triazoles via click chemistry. |
| Heterocycles | Imidazole | N-substituted Imidazole | Introduction of biologically relevant moieties. |
Exploration of Supramolecular Assembly Principles Mediated by this compound Frameworks
The structure of this compound contains multiple sites capable of engaging in non-covalent interactions, including a hydrogen bond donor (N-H), hydrogen bond acceptors (C=O groups), and an aromatic ring capable of π-π stacking. mdpi.com These features make it a promising candidate for use as a building block (tecton) in crystal engineering and supramolecular chemistry. researchgate.net
Future research should investigate the co-crystallization of this compound with other molecules (coformers) that possess complementary functional groups, such as dicarboxylic acids or bipyridines. researchgate.netnih.gov This could lead to the formation of novel supramolecular assemblies, such as hydrogen-bonded networks or co-crystals with unique solid-state properties. nih.gov Characterization of these assemblies using single-crystal X-ray diffraction, combined with computational modeling (DFT), would provide fundamental insights into the intermolecular interactions that govern their formation and stability. mdpi.com
Q & A
Q. What are the optimal reaction conditions for synthesizing Methyl 3-[(chloroacetyl)amino]benzoate from methyl 3-aminobenzoate?
- Methodological Answer : A stepwise approach using 2,4,6-trichlorotriazine as a coupling agent is effective. In analogous syntheses (e.g., triazine-based derivatives), methyl 3-aminobenzoate reacts with chloroacetyl chloride or activated intermediates under controlled temperatures (-35°C to 40°C) with DIPEA as a base to neutralize HCl byproducts. Reaction times vary (6–47 hours) depending on the step, and purification via column chromatography (e.g., CH₂Cl₂/EtOAc gradients) yields high-purity products .
Q. How can NMR spectroscopy be used to confirm the structure of this compound?
- Methodological Answer : ¹H NMR in DMSO-d₆ typically shows distinct signals:
- A singlet at δ ~3.8 ppm for the methyl ester (OCH₃).
- Aromatic protons (δ 7.2–8.1 ppm) with splitting patterns reflecting substitution on the benzoate ring.
- A downfield singlet (~10.5 ppm) for the NH group.
¹³C NMR confirms carbonyl groups (C=O at ~166–172 ppm) and the chloroacetyl moiety. Overlapping signals may require 2D NMR (e.g., HSQC, HMBC) for resolution .
Q. What chromatographic techniques are suitable for purifying this compound?
- Methodological Answer : Medium-pressure liquid chromatography (MPLC) with silica gel and CH₂Cl₂/EtOAc gradients (1–20% EtOAc) is effective. For challenging separations, hexane/EtOAC (2:1) or multiple chromatographic runs improve purity. TLC (Rf ~0.18–0.55 in hexane/EtOAc) aids in monitoring .
Advanced Research Questions
Q. How does the position of chlorine substitution in related benzoate derivatives affect reactivity and biological activity?
- Methodological Answer : Comparative studies of analogs (e.g., 3-chloro vs. 4-chloro isomers) reveal that chlorine’s electronegativity and steric effects influence nucleophilic substitution rates and binding affinity. For example, 3-chloro derivatives exhibit enhanced stability in hydrolysis assays compared to 2-chloro analogs due to reduced steric hindrance. Biological activity (e.g., enzyme inhibition) correlates with halogen placement in pharmacophore models .
Q. What mechanistic insights explain the formation of byproducts during the synthesis of this compound?
- Methodological Answer : Byproducts often arise from incomplete acylation or competing reactions. For instance, residual 3-aminobenzoate may react with excess triazine intermediates, forming dimeric species. LC-MS or HR-MS can identify these impurities. Kinetic studies (e.g., varying DIPEA equivalents or reaction times) minimize side reactions. Computational modeling (DFT) of transition states further clarifies selectivity .
Q. How do structural analogs of this compound compare in drug delivery applications?
- Methodological Answer : Analogs with hydrophilic groups (e.g., hydroxyl or aminohexyl chains) show improved solubility and cell permeability. For example, methyl 3-(6-aminohexylcarbamoyl)benzoate (CAS 163755-54-2) has a PSA of 84.91 Ų, enhancing bioavailability. In contrast, halogenated derivatives like PRL-8-53 (a methyl benzoate with benzylmethylaminoethyl groups) demonstrate CNS penetration due to lipophilic side chains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
